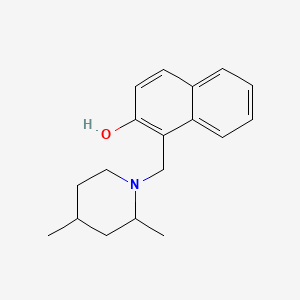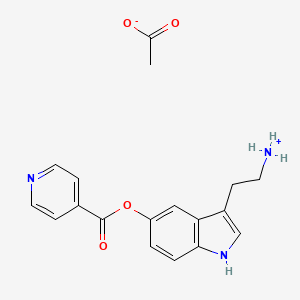![molecular formula C24H32O B13739972 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene CAS No. 135522-70-2](/img/structure/B13739972.png)
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a cyclohexyl group substituted with a butyl chain and a phenyl group substituted with a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps:
Formation of 4-butylcyclohexyl bromide: Cyclohexane is reacted with butyl bromide in the presence of a strong base such as sodium hydride to form 4-butylcyclohexyl bromide.
Grignard Reaction: The 4-butylcyclohexyl bromide is then reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-(methoxymethyl)benzene in the presence of a catalyst such as palladium to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene can be compared with other similar compounds, such as:
1-(4-Butylcyclohexyl)-4-phenylbenzene: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Butylcyclohexyl)-4-[4-(hydroxymethyl)phenyl]benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, which may influence its solubility and interactions with biological targets.
1-(4-Butylcyclohexyl)-4-[4-(methyl)phenyl]benzene: Lacks the methoxy group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
135522-70-2 |
|---|---|
Fórmula molecular |
C24H32O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(9-13-22)18-25-2/h8-9,12-17,19,21H,3-7,10-11,18H2,1-2H3 |
Clave InChI |
GOTVVYABGFVMOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


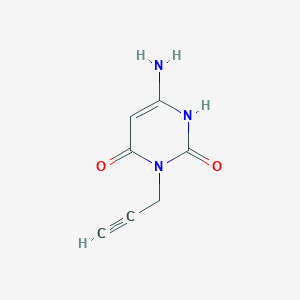
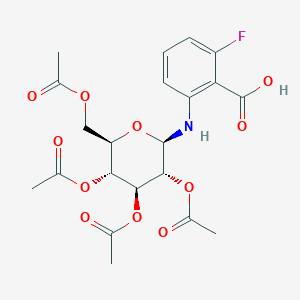

![2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
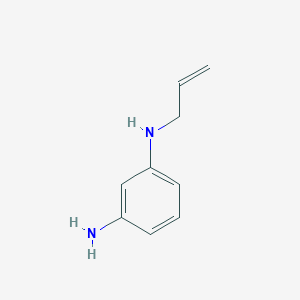
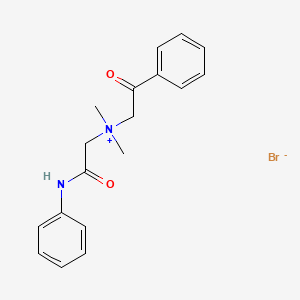
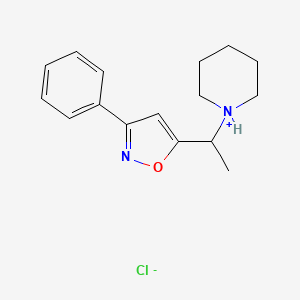

![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)


